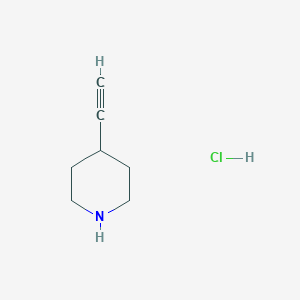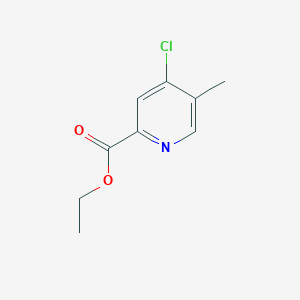
Ethyl 4-chloro-5-methylpicolinate
概要
説明
Ethyl 4-chloro-5-methylpicolinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group at the 4th position and a methyl group at the 5th position on the pyridine ring, along with an ethyl ester functional group.
科学的研究の応用
Ethyl 4-chloro-5-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 4-chloro-5-methylpicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds that are substrates of CYP1A2.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that this compound can alter cellular functions and potentially disrupt normal cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and inhibit their activity. For example, as a CYP1A2 inhibitor, it can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the body . This inhibition can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound can lead to persistent changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxic effects, including respiratory and skin irritation . It is important to determine the threshold dose at which these adverse effects occur to ensure safe usage of the compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and other xenobiotics . The inhibition of CYP1A2 by this compound can affect the metabolic flux and levels of metabolites in the body. This interaction can lead to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound is known to be highly permeable to the blood-brain barrier and is not a substrate for P-glycoprotein . This suggests that this compound can be widely distributed in the body and reach various tissues, including the brain.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-methylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-5-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of 5-methylpicolinic acid followed by esterification. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride, followed by the addition of ethanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The compound can be reduced to form 4-chloro-5-methylpicolinic acid or other reduced derivatives.
Oxidation Reactions: Oxidation of the methyl group can yield 4-chloro-5-formylpicolinate or 4-chloro-5-carboxypicolinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 4-amino-5-methylpicolinate or 4-thio-5-methylpicolinate.
Reduction Reactions: 4-chloro-5-methylpicolinic acid.
Oxidation Reactions: 4-chloro-5-formylpicolinate or 4-chloro-5-carboxypicolinate.
作用機序
The mechanism of action of ethyl 4-chloro-5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Ethyl 4-chloro-5-methylpicolinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-chloro-5-methylpyridin-2-amine: Contains an amino group instead of an ester group.
4-chloro-5-methyl-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVSFVKKLKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856781 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261739-13-2 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


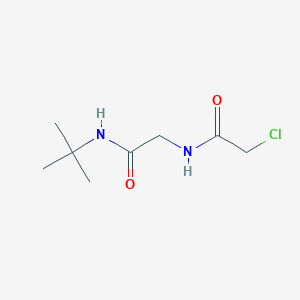
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
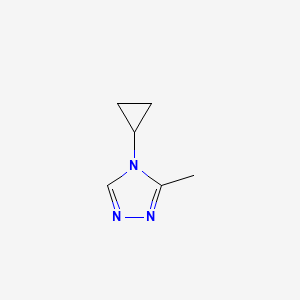


![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
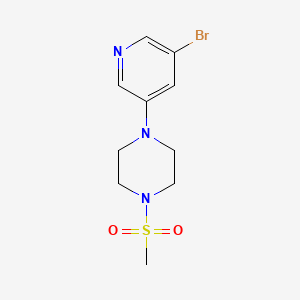
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
